Cas no 84946-20-3 (1-(4-Fluorobenzyl)-2-chlorobenzimidazole)

1-(4-Fluorobenzyl)-2-chlorobenzimidazole structure
84946-20-3 structure
Product Name:1-(4-Fluorobenzyl)-2-chlorobenzimidazole
Numero CAS:84946-20-3
MF:C14H10ClFN2
MW:260.694005489349
MDL:MFCD00800240
CID:60789
PubChem ID:24880219
Update Time:2024-10-26

1-(4-Fluorobenzyl)-2-chlorobenzimidazole Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole
    • N-METHYL-N-(-CHLOROETHYL) ANILINE
    • 3-(4'-FLUOROBENZY)-2-CHLOROBENZIMIDAZOLE
    • 1-(4'-FLUOROBENZYL)-2-CHLOROBENZIMIDAZOLE
    • 1-(4-FLUOROBENZYL)-2-CHLORO-BENZIMIDAZOLE
    • 1-(4-FLUOROPHENYLMETHYL)-2-CHLOROBENZIMIDAZOLE
    • 2-CHLORO-1-(4-FLUOROBENZYL)-1H-BENZIMIDAZOLE
    • 2-Chloro-1-[(4-fluorophenyl)methyl]-1H-benzimidazole
    • 2-Chloro-1-(4-fluorobenzyl)benzimidazole
    • 3-(4-Fluorobenzyl)-2-Chlorobenzimidazole
    • 1-(4-fluorobenzyl)-2-chloro-1H-benzo[d]imidazole
    • 1-(4-FLUOROBENZYL)-2-CHLOROBENZIMIDAZOLE
    • 2-chloro-1-[(4-fluorophenyl)methyl]benzimidazole
    • : 1-(4-Fluorobenzyl)-2-chlorobenzimidazole
    • 2-Chloro-1-(4-fluoro-benzyl)-1H-benzoimidazole
    • 572KOO4QPT
    • 1H-Benzimidazole, 2-chloro-1-[(4-fluorophenyl)methyl]-
    • 2-Chloro-1-((4-fluoropheny
    • 2-Chloro-1-[(4-fluorophenyl)methyl]-1H-benzimidazole (ACI)
    • 2-Chloro-1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole
    • 2-chloro-1-(4-fluorophenylmethyl)-1H-benzimidazole
    • 2-chloro-1-[(4-fluorophenyl)methyl]-1,3-benzodiazole
    • 2-Chloro-1-[(4-fluorophenyl)-methyl]-1H-benzimidazole
    • CS-W012502
    • N-(4-fluorobenzyl)-2-chlorobenzimidazole
    • AKOS005063662
    • MFCD00800240
    • AC-26571
    • DB-345283
    • 1-4-Fluorobenzyl-2-chlorobenzimidazol
    • 2-Chloro-1-((4-fluorophenyl)methyl)-1H-benzimidazole
    • SY050825
    • 2-Chloro-1-(4-fluorobenzyl)benzimidazole, 97%
    • AS-13400
    • SCHEMBL3718063
    • 2-chloro-1-(4-fluorobenzyl)-benzimidazol
    • 84946-20-3
    • C2850
    • NS00061035
    • 1H-BENZIMIDAZOLE, 2-CHLORO-1-((4-FLUOROPHENYL)METHYL)-
    • s5446
    • J-504148
    • 1-(4-fluorobenzyl)-2-chloro-1H-benzimidazole
    • PD088148
    • A11225
    • BP-12448
    • BCP22940
    • 2-chloro 1-(4 fluorobenzyl) benzimidazole
    • CCG-267060
    • UNII-572KOO4QPT
    • DTXSID40233991
    • DB-056831
    • Q27261455
    • 2-Chloro-1-(4-fluorobenzyl)-1H-benzimidazole;
    • EINECS 284-624-0
    • 1-(4-Fluorobenzyl)-2-chlorobenzimidazole
    • MDL: MFCD00800240
    • Inchi: 1S/C14H10ClFN2/c15-14-17-12-3-1-2-4-13(12)18(14)9-10-5-7-11(16)8-6-10/h1-8H,9H2
    • Chiave InChI: PGXALMVNIRPELS-UHFFFAOYSA-N
    • Sorrisi: FC1C=CC(CN2C3C(=CC=CC=3)N=C2Cl)=CC=1

Proprietà calcolate

  • Massa esatta: 260.05200
  • Massa monoisotopica: 260.052
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 2
  • Complessità: 281
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.1
  • Superficie polare topologica: 17.8
  • Carica superficiale: 0
  • Conta Tautomer: niente

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.3
  • Punto di fusione: 82.0 to 86.0 deg-C
  • Punto di ebollizione: 432.3℃ at 760 mmHg
  • Punto di infiammabilità: 215.2±29.3 °C
  • Indice di rifrazione: 1.626 
  • PSA: 17.82000
  • LogP: 3.87710
  • Solubilità: Non determinato

1-(4-Fluorobenzyl)-2-chlorobenzimidazole Informazioni sulla sicurezza

1-(4-Fluorobenzyl)-2-chlorobenzimidazole Dati doganali

  • CODICE SA:2933990090
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

1-(4-Fluorobenzyl)-2-chlorobenzimidazole Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd.
BBP80251-5mg
1-(4-Fluorobenzyl)-2-chlorobenzimidazole
84946-20-3 98.0%
5mg
¥150 2021-05-07
Chemenu
CM157278-100g
2-Chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole
84946-20-3 97%
100g
$204 2021-06-08
Fluorochem
091066-10g
2-Chloro-1-(4-fluoro-benzyl)-1H-benzoimidazole
84946-20-3 95%
10g
£21.00 2022-03-01
Fluorochem
091066-25g
2-Chloro-1-(4-fluoro-benzyl)-1H-benzoimidazole
84946-20-3 95%
25g
£41.00 2022-03-01
Fluorochem
091066-100g
2-Chloro-1-(4-fluoro-benzyl)-1H-benzoimidazole
84946-20-3 95%
100g
£136.00 2022-03-01
Fluorochem
091066-1g
2-Chloro-1-(4-fluoro-benzyl)-1H-benzoimidazole
84946-20-3 95%
1g
£10.00 2022-03-01
Fluorochem
091066-5g
2-Chloro-1-(4-fluoro-benzyl)-1H-benzoimidazole
84946-20-3 95%
5g
£11.00 2022-03-01
S e l l e c k ZHONG GUO
S5446-25mg
2-Chloro-1-(4-fluorobenzyl)benzimidazole
84946-20-3 98%
25mg
¥1040.33 2023-09-16
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R030144-1g
1-(4-Fluorobenzyl)-2-chlorobenzimidazole
84946-20-3 97%
1g
¥72 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R030144-25g
1-(4-Fluorobenzyl)-2-chlorobenzimidazole
84946-20-3 97%
25g
¥257 2024-05-21

1-(4-Fluorobenzyl)-2-chlorobenzimidazole Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile ;  rt → 80 °C; 30 min, 80 °C; 80 °C → rt
1.2 5 h, reflux
Riferimento
Astemizole Derivatives as Fluorescent Probes for hERG Potassium Channel Imaging
Wang, Beilei; Liu, Zhenzhen; Ma, Zhao; Li, Minyong; Du, Lupei, ACS Medicinal Chemistry Letters, 2016, 7(3), 245-249

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium carbonate ;  14 h, 160 °C
1.2 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ;  0 °C; 0 °C → rt; 30 min, rt
1.3 Solvents: Dimethylformamide ;  5 h, 160 °C
1.4 Reagents: Phosphorus oxychloride ;  3 - 5 h, 110 °C
Riferimento
Discovery of novel, orally available benzimidazoles as melanin concentrating hormone receptor 1 (MCHR1) antagonists
Sasmal, Pradip K.; Sasmal, Sanjita; Rao, P. Tirumala; Venkatesham, B.; Roshaiah, M.; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(18), 5443-5448

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium hydroxide
Riferimento
Brain-penetrating 2-aminobenzimidazole H1-antihistamines for the treatment of insomnia
Coon, Timothy; Moree, Wilna J.; Li, Binfeng; Yu, Jinghua; Zamani-Kord, Said; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(15), 4380-4384

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile ;  6 h, reflux
Riferimento
Chloroquine-astemizole hybrids with potent in vitro and in vivo antiplasmodial activity
Musonda, Chitalu C.; Whitlock, Gavin A.; Witty, Michael J.; Brun, Reto; Kaiser, Marcel, Bioorganic & Medicinal Chemistry Letters, 2009, 19(2), 481-484

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile ;  30 min, reflux; reflux → rt
1.2 3 h, reflux
Riferimento
Environment-Sensitive Fluorescent Probe for the Human Ether-a-go-go-Related Gene Potassium Channel
Liu, Zhenzhen; Jiang, Tianyu; Wang, Beilei; Ke, Bowen; Zhou, Yubin; et al, Analytical Chemistry (Washington, 2016, 88(3), 1511-1515

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ;  1 h, 0 °C
1.2 12 h, rt
Riferimento
Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903
Sharma, Swagat H.; Pablo, Juan Lorenzo; Montesinos, Monica Suarez; Greka, Anna; Hopkins, Corey R., Bioorganic & Medicinal Chemistry Letters, 2019, 29(2), 155-159

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  18 h, 60 °C
Riferimento
Discovery of the First Nonpeptidic, Small-Molecule, Highly Selective Somatostatin Receptor Subtype 5 Antagonists: A Chemogenomics Approach
Martin, Rainer E.; Green, Luke G.; Guba, Wolfgang; Kratochwil, Nicole; Christ, Andreas, Journal of Medicinal Chemistry, 2007, 50(25), 6291-6294

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  1 h, 60 °C
1.2 60 °C; 60 °C → 80 °C; 6 h, 80 °C; 80 °C → rt
1.3 Reagents: Water ;  cooled
Riferimento
New synthesis for mizolastine
Zhao, Yingjun, Huagong Shikan, 2010, 24(10), 35-36

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  1 h, 0 °C
1.2 overnight, rt
1.3 Solvents: Water ;  1 h, rt
Riferimento
Synthesis and Cytotoxic Evaluation of Pyrrole Hetarylazoles Containing Benzimidazole/Pyrazolone/1,3,4-Oxadiazole Motifs
Mochona, Bereket; Jackson, Timothy; McCauley, DeCoria; Mazzio, Elizabeth; Redda, Kinfe K., Journal of Heterocyclic Chemistry, 2016, 53(6), 1871-1877

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  1 h, 60 °C
1.2 60 °C; 60 °C → 80 °C; 6 h, 80 °C; cooled
1.3 Reagents: Water ;  cooled
Riferimento
Synthesis of 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]-1-piperidinecarboxylic acid ethyl ester
Zhang, Hong; Pan, Jigang, Zhongguo Yaowu Huaxue Zazhi, 2006, 16(4), 244-245

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  2 h, 60 °C
1.2 overnight, 60 °C
Riferimento
Astemizole analogues with reduced hERG inhibition as potent antimalarial compounds
Tian, Junjun; Vandermosten, Leen ; Peigneur, Steve; Moreels, Lien ; Rozenski, Jef; et al, Bioorganic & Medicinal Chemistry, 2017, 25(24), 6332-6344

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Acetone ;  0.5 h, rt
1.2 4 - 6 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 8
Riferimento
Synthesis and evaluation of the anticonvulsant activity of 9-alkyl-2,9-dihydro-3H-1,2,4-triazolo[4,3-a]benzimidazole-3-one derivatives
Li, Hui; Kang, Dong-Zhou; Wang, Shi-Ben; Gong, Guo-Hua; Quan, Zhe-Shan, Latin American Journal of Pharmacy, 2015, 34(1), 5-12

1-(4-Fluorobenzyl)-2-chlorobenzimidazole Raw materials

1-(4-Fluorobenzyl)-2-chlorobenzimidazole Preparation Products

1-(4-Fluorobenzyl)-2-chlorobenzimidazole Fornitori

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:84946-20-3)1-(4-氟苄基)-2-氯苯并咪唑
Numero d'ordine:LE25851394;LE17525
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:50
Prezzo ($):discuss personally
Email:18501500038@163.com
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:84946-20-3)1-(4-氟苄基)-2-氯苯并咪唑
LE25851394;LE17525
Purezza:99%/99%
Quantità:25KG,200KG,1000KG/25KG,200KG,1000KG
Prezzo ($):Inchiesta/Inchiesta
Email